2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide
Description
Chemical Identity and Nomenclature
This compound is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₃S₂ and a molecular weight of 294.4 g/mol . Its systematic IUPAC name is 2-[4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide , reflecting the presence of a thiazolidinone core, a phenoxyacetamide moiety, and a conjugated exocyclic double bond.
The compound is identified by multiple synonyms, including:
- (E)-2-(4-((2-Mercapto-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetamide
- AKOS030667077
- 359596-38-6 (CAS Registry Number).
Key structural descriptors include:
| Property | Value |
|---|---|
| SMILES | NC(=O)COc1ccc(cc1)/C=C\1/SC(=NC1=O)S |
| InChI | InChI=1S/C12H10N2O3S2/c13-10(15)... |
| InChIKey | ZKWSMSDQCHYGBL-UHFFFAOYSA-N |
| PubChem CID | 3860824 |
The 5E stereodescriptor in its name specifies the trans configuration of the exocyclic double bond between the thiazolidinone and phenyl groups, a critical feature influencing its molecular geometry.
Historical Development and Discovery Context
The compound was first registered in PubChem on September 12, 2005 , with subsequent modifications reflecting updates to its structural and physicochemical data. Its synthesis likely emerged from efforts to optimize thiazole-based pharmacophores, particularly those targeting bacterial enzymes or redox pathways. While direct synthetic protocols for this compound are not fully detailed in publicly available literature, analogous methodologies involve:
- Knoevenagel condensation between a 4-oxo-thiazolidinone derivative and a substituted benzaldehyde.
- Nucleophilic substitution to introduce the acetamide group via phenoxy intermediates.
For example, the synthesis of structurally related compounds, such as 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (PubChem CID: 938,740-47-7), employs rhodanine derivatives as starting materials, followed by esterification or amidation steps. These methods suggest that this compound could be synthesized through similar pathways, leveraging the reactivity of the thiazolidinone scaffold.
Structural Relationship to Thiazole-Acetamide Derivatives
The compound belongs to a broader class of thiazole-acetamide hybrids , which combine the electronic diversity of thiazole rings with the hydrogen-bonding capacity of acetamide groups. Its structure features three distinct regions:
- Thiazolidinone core : A five-membered ring with a ketone at position 4 and a thiol group at position 2, enabling tautomerism and metal coordination.
- Phenoxy linker : A para-substituted phenyl group connected via an ether bond, providing structural rigidity.
- Acetamide terminus : A primary amide group (–CONH₂) that enhances solubility and participates in intermolecular interactions.
Comparative analysis with derivatives like N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide (ChemSpider ID: 646276) reveals that replacing the phenyl group with a bicyclic azepine system alters ring strain and conformational flexibility. Similarly, ester analogues, such as 2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate (PubChem CID: 938,816-38-7), replace the acetamide with ester functionalities, reducing hydrogen-bonding potential. These structural variations highlight the role of substituents in modulating physicochemical properties and bioactivity.
The E-configuration of the exocyclic double bond is conserved across related compounds, as seen in derivatives like 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (PubChem CID: 938,740-47-7). This geometry optimizes conjugation between the thiazolidinone and aromatic systems, stabilizing the molecule and influencing its electronic absorption profile.
Properties
Molecular Formula |
C12H10N2O3S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C12H10N2O3S2/c13-10(15)6-17-8-3-1-7(2-4-8)5-9-11(16)14-12(18)19-9/h1-5H,6H2,(H2,13,15)(H,14,16,18) |
InChI Key |
ZKWSMSDQCHYGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Thiourea-Mediated Cyclization
The thiazolidin-4-one scaffold is synthesized via cyclocondensation of α-halocarbonyl compounds with thiourea. For example:
- Reaction : Ethyl 2-chloro-3-(oxiran-2-yl)propanoate reacts with thiourea in ethanol under reflux to yield 2-imino-thiazolidine-4-ones.
- Conditions :
Mechanistic Insight : The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the electrophilic α-carbon of the carbonyl, followed by cyclization and elimination of HCl.
Alternative Substrates for Thiazole Synthesis
- β-Ketoesters : β-Aroylacrylic acids cyclize with thiourea in the presence of HX (X = Cl, Br) to form 5-aroylmethyl-2-iminothiazolidin-4-ones.
- Maleimides : N-substituted maleimides react with thiourea derivatives to yield 4-thiazolidones.
Coupling Phenoxyacetamide to Thiazolidinone
Nucleophilic Aromatic Substitution
The phenoxyacetamide moiety is introduced via coupling reactions:
- Step 1 : Synthesis of phenoxyacetic acid derivatives (e.g., from 2,4-difluorophenol and ethyl chloroacetate).
- Step 2 : Activation of the carboxylic acid using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane.
- Step 3 : Coupling with 2-amino-4-(4-bromophenyl)thiazole or analogous thiazolidinone intermediates.
Optimization :
Knoevenagel Condensation for Exocyclic Double Bond
The E-configuration at the exocyclic double bond is achieved via Knoevenagel condensation:
- Reagents : Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) and active methylene groups (e.g., 4-oxothiazolidin-2-ylidene).
- Conditions :
- Catalysts: Piperidine or ammonium acetate
- Solvent: Ethanol or acetic acid
- Temperature: 60–80°C
Purification and Characterization
Isolation Techniques
Analytical Data
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Stereochemical Control
- Issue : Unwanted Z-isomer formation during Knoevenagel condensation.
- Solution : Use of bulky bases (e.g., DBU) or microwave-assisted synthesis to favor E-configuration.
Chemical Reactions Analysis
Formation of the Thiazolidinone Core
-
Key Method : Reaction of thiourea with chloroacetyl derivatives or maleic anhydrides. For example, thiourea reacts with ethyl 2-chloro-2-phenylacetate in ethanol to form the thiazolidinone ring .
-
Alternative Approach : Maleic anhydrides (e.g., bromomaleic anhydride) treated with thiourea yield thiazolidinones, including derivatives with ylidene groups .
-
Microwave Assistance : Microwave irradiation enhances reaction efficiency and reduces synthesis time compared to conventional methods.
Table 1: Comparison of Thiazolidinone Synthesis Methods
Reactivity and Chemical Transformations
The compound’s reactivity arises from its thiazole ring and acetamide group, which serve as electrophilic and nucleophilic centers, respectively.
Key Reaction Types
-
Nucleophilic Attack :
-
Cycloaddition Reactions :
-
The ylidene group (double bond) may participate in Diels-Alder-like reactions, though specific examples for this compound are not explicitly reported.
-
-
Hydrolysis :
-
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.
-
-
Electrophilic Substitution :
-
The phenoxy ring’s para position (linked to the thiazolidinone) may undergo substitution reactions (e.g., alkylation, acylation).
-
Scientific Research Applications
Chemistry
In chemistry, 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its biological activity, and derivatives of this compound have shown promise in various assays for antibacterial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, while the acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Biological Activity
2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide is a complex organic compound that combines a thiazole ring, a phenoxy group, and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N2O3S2, with a molecular weight of 294.35 g/mol. The structure features:
- Thiazole Ring : Known for its biological activity.
- Phenoxy Group : Enhances membrane penetration.
- Acetamide Moiety : Facilitates hydrogen bonding with target proteins.
The proposed mechanism of action involves the interaction of the thiazole ring with various biological targets, such as enzymes and receptors. The phenoxy group may improve cell membrane permeability, while the acetamide moiety can stabilize interactions with target proteins through hydrogen bonding .
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds similar to this compound demonstrated activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi .
| Compound | Activity Type | Target Microorganism |
|---|---|---|
| 2-(4-{...}) | Antibacterial | Staphylococcus aureus |
| 2-(4-{...}) | Antifungal | Candida albicans |
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), DU145 (prostate cancer).
- Results : Significant inhibition of cell growth was observed in treated cultures compared to control groups .
| Cell Line | IC50 (µM) | Activity Observed |
|---|---|---|
| MCF-7 | 15 | Growth inhibition |
| A549 | 20 | Moderate inhibition |
| DU145 | 18 | Significant inhibition |
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, thiazole derivatives have shown promise in reducing inflammation:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : Evaluate the antimicrobial activity of thiazole derivatives.
- Methodology : Disk diffusion method was used against various pathogens.
- Findings : The tested compounds exhibited zones of inhibition comparable to standard antibiotics.
-
Anticancer Evaluation
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability post-treatment.
- Results : Certain derivatives showed IC50 values lower than standard chemotherapeutics, indicating higher potency.
Q & A
Q. What in silico tools predict metabolic stability and toxicity of this compound?
- Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes. Validate with microsomal incubation assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
